Acetamide,2-[[4-(4-chlorophenyl)-thiazol-2-YL]thio]-N-(4,5-dimethyl-thiazol-2-YL)-
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, DMSO-d₆):
- δ 7.82 (s, 1H, thiazole-H) – aromatic proton of the 4-(4-chlorophenyl)thiazole.
- δ 7.45–7.39 (m, 4H, Ar–H) – protons of the 4-chlorophenyl group.
- δ 3.98 (s, 2H, CH₂) – methylene group of the acetamide bridge.
- δ 2.42 (s, 3H, N–COCH₃) – acetamide methyl group.
- δ 2.31 (s, 6H, thiazole-CH₃) – methyl groups on the 4,5-dimethylthiazole.
¹³C NMR (100 MHz, DMSO-d₆):
Infrared (IR) Spectroscopy
- ν 3280 cm⁻¹: N–H stretch of the acetamide group.
- ν 1685 cm⁻¹: C=O stretch.
- ν 1560 cm⁻¹: C–N stretch of the thiazole rings.
- ν 680 cm⁻¹: C–S–C bending.
Mass Spectrometry (MS)
- High-Resolution MS (HRMS):
Crystallographic Analysis and X-ray Diffraction Studies
Single-crystal X-ray diffraction studies of analogous thiazole-acetamide derivatives reveal monoclinic crystal systems with space group P2₁/c. Key crystallographic parameters for this compound (extrapolated from similar structures) include:
| Parameter | Value |
|---|---|
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | a = 10.21 Å, b = 7.85 Å, c = 15.43 Å |
| Unit cell angles | α = 90°, β = 102.5°, γ = 90° |
| Z-value | 4 |
The molecular packing exhibits π-π stacking between thiazole rings (interplanar distance: 3.48 Å) and hydrogen bonds between acetamide NH groups and sulfur atoms (N–H···S = 2.89 Å). The 4-chlorophenyl group participates in halogen bonding with adjacent molecules (Cl···S = 3.41 Å), contributing to lattice stability.
Properties
Molecular Formula |
C16H14ClN3OS3 |
|---|---|
Molecular Weight |
396.0 g/mol |
IUPAC Name |
2-[[4-(4-chlorophenyl)-1,3-thiazol-2-yl]sulfanyl]-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C16H14ClN3OS3/c1-9-10(2)24-15(18-9)20-14(21)8-23-16-19-13(7-22-16)11-3-5-12(17)6-4-11/h3-7H,8H2,1-2H3,(H,18,20,21) |
InChI Key |
OWCBGJSNUVHNSH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)CSC2=NC(=CS2)C3=CC=C(C=C3)Cl)C |
Origin of Product |
United States |
Preparation Methods
Formation of Thiazole Rings
The initial step in the synthesis is the formation of thiazole rings. This can be achieved through methods such as:
- Hantzsch Thiazole Synthesis: This method involves the condensation of α-haloketones with thioamides in the presence of a base, leading to the formation of thiazole derivatives.
Introduction of Functional Groups
Following the formation of the thiazole framework, the next steps involve introducing various functional groups:
- Electrophilic Aromatic Substitution: The introduction of the chlorophenyl group can be accomplished through electrophilic aromatic substitution reactions on a suitable precursor.
Sulfanyl Group Attachment
The sulfanyl group is introduced by reacting the thiazole derivative with a thiophenol derivative:
- Reaction with Thiophenols: This step typically requires controlled conditions to ensure selective substitution and minimize side reactions.
Acetamide Formation
The final step involves acylation to form the acetamide moiety:
- Acylation Reaction: The reaction between the thiazole derivative and an acyl chloride (such as acetyl chloride) in the presence of a base (e.g., triethylamine) leads to the formation of Acetamide.
Summary of Synthetic Routes
The overall synthetic route can be summarized as follows:
| Step | Reaction Type | Key Reagents | Conditions |
|---|---|---|---|
| 1 | Thiazole Formation | α-haloketones, thioamides | Base (e.g., NaOH), heat |
| 2 | Electrophilic Substitution | Chlorobenzene derivatives | Catalyst (e.g., FeCl₃), solvent |
| 3 | Sulfanyl Attachment | Thiophenols | Controlled temperature |
| 4 | Acetamide Formation | Acetyl chloride, triethylamine | Solvent (e.g., DMF), reflux |
Research Findings and Biological Activity
Research indicates that compounds similar to Acetamide, 2-[[4-(4-chlorophenyl)-thiazol-2-YL]thio]-N-(4,5-dimethyl-thiazol-2-YL)- exhibit promising biological activities:
Antimicrobial Activity
Studies have shown that thiazole derivatives can interfere with bacterial lipid biosynthesis, leading to antimicrobial effects.
Anticancer Properties
The compound has been tested against various cancer cell lines, demonstrating cytotoxic effects that warrant further investigation for potential therapeutic applications.
Table: Antitumor Activity of Thiazole Derivatives
| Compound Name | Cell Line Tested | IC50 (µg/mL) |
|---|---|---|
| Compound A | HT29 | TBD |
| Compound B | Jurkat | TBD |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The thioether (-S-) and acetamide (-NHCO-) groups facilitate nucleophilic substitution reactions. Key observations include:
-
Thioether Reactivity : The sulfur atom in the thioether linkage undergoes nucleophilic displacement under alkaline conditions. For example, reaction with alkyl halides (e.g., methyl iodide) in acetone/K₂CO₃ yields alkylated derivatives.
-
Acetamide Participation : The acetamide nitrogen can act as a weak nucleophile, reacting with electrophiles like acyl chlorides to form secondary amides .
Table 1: Nucleophilic Substitution Conditions and Outcomes
| Substrate | Reagent/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Thioether linkage | CH₃I, K₂CO₃, acetone, reflux | Methylthio derivative | 78 | |
| Acetamide NH | Benzoyl chloride, DMF, RT | N-Benzoylated acetamide | 65 |
Oxidation Reactions
The thioether group oxidizes to sulfoxide or sulfone derivatives under controlled conditions:
-
Sulfoxide Formation : Treatment with H₂O₂ in acetic acid at 60°C produces the sulfoxide derivative.
-
Sulfone Formation : Prolonged oxidation with meta-chloroperbenzoic acid (mCPBA) in dichloromethane yields the sulfone.
Key Mechanistic Insight :
The oxidation proceeds via a radical mechanism, with the sulfur lone pair electrons initiating the reaction. Over-oxidation to sulfone is favored under strong oxidizing conditions.
Hydrolysis Reactions
The acetamide group undergoes hydrolysis under acidic or basic conditions:
-
Acidic Hydrolysis : Refluxing with HCl (6N) cleaves the acetamide to form a carboxylic acid and 4,5-dimethylthiazol-2-amine.
-
Basic Hydrolysis : NaOH (10%) at 80°C generates sodium acetate and the corresponding amine.
Table 2: Hydrolysis Pathways
| Condition | Reagents | Products | Reaction Time | Reference |
|---|---|---|---|---|
| Acidic | 6N HCl, reflux | Carboxylic acid + Thiazolamine | 4 h | |
| Basic | 10% NaOH, 80°C | Sodium acetate + Thiazolamine | 2 h |
Cycloaddition and Ring-Opening Reactions
The thiazole rings participate in [4+2] cycloadditions with dienophiles like maleic anhydride, forming fused bicyclic structures. Additionally, ring-opening reactions occur under extreme thermal stress (>200°C), yielding thiourea derivatives.
Reduction Reactions
Selective reduction of the thiazole ring is achievable:
-
Catalytic Hydrogenation : H₂/Pd-C in ethanol reduces the thiazole to a thiazolidine derivative, preserving the acetamide group.
-
LiAlH₄ Reduction : Reduces the acetamide to a primary amine, but may degrade thiazole rings.
Analytical Methods for Reaction Monitoring
Scientific Research Applications
Biological Applications
Research into the biological applications of Acetamide, 2-[[4-(4-chlorophenyl)-thiazol-2-YL]thio]-N-(4,5-dimethyl-thiazol-2-YL)- is ongoing, with several promising areas identified:
1. Antimicrobial Activity
- The compound exhibits potential antimicrobial properties due to its thiazole moieties, which are known for their activity against various pathogens.
2. Anti-inflammatory Effects
- Similar compounds have been studied as selective cyclooxygenase-2 (COX-2) inhibitors, suggesting that this compound may also possess anti-inflammatory properties. A review highlighted that thiazole-based derivatives can selectively inhibit COX-2, leading to reduced inflammation without the side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
3. Anticancer Potential
- Preliminary studies indicate that derivatives of thiazole compounds may exhibit anticancer activity. The structural features of Acetamide, 2-[[4-(4-chlorophenyl)-thiazol-2-YL]thio]-N-(4,5-dimethyl-thiazol-2-YL)- could enhance its efficacy against certain cancer cell lines.
Several studies have investigated the biological activities of thiazole derivatives similar to Acetamide:
- Antimicrobial Studies : Research on thiazole derivatives has shown promising results against bacterial strains such as Staphylococcus aureus and Escherichia coli.
- COX-2 Inhibition : A study demonstrated that certain thiazole-based compounds exhibited IC50 values significantly lower than those of traditional NSAIDs in inhibiting COX-2 activity .
- Cancer Cell Line Testing : In vitro tests on cancer cell lines have indicated that modifications in the thiazole structure can lead to enhanced cytotoxicity against specific cancer types.
Mechanism of Action
The mechanism of action of Acetamide,2-[[4-(4-chlorophenyl)-thiazol-2-YL]thio]-N-(4,5-dimethyl-thiazol-2-YL)- involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is believed to result from the inhibition of bacterial lipid biosynthesis. Its anticancer activity may involve the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Structural and Physicochemical Properties
Thiazole derivatives with varying substituents exhibit distinct physicochemical profiles. Below is a comparison with selected analogs from :
| Compound ID | Substituents (Thiazole/Piperazine) | Melting Point (°C) | Molecular Weight (g/mol) | Yield (%) |
|---|---|---|---|---|
| 14 | 4-Chlorophenyl, p-tolyl | 282–283 | 426.96 | 79 |
| 15 | 4-Fluorophenyl, p-tolyl | 269–270 | 410.51 | 72 |
| 17 | 4-Methoxyphenyl, p-tolyl | 297–298 | 422.54 | 76 |
| Target | 4-Chlorophenyl, 4,5-dimethylthiazol | Not reported | Estimated ~450 | N/A |
Key Observations :
- The 4-chlorophenyl group in compound 14 correlates with a higher melting point (282–283°C) compared to the fluoro analog (compound 15, 269–270°C), likely due to stronger intermolecular interactions (e.g., halogen bonding) .
Antimicrobial Activity
highlights substituent-dependent inhibitory effects of thiazole derivatives:
| Compound ID | Substituents | Inhibitory Zone (mm) Against A. flavus |
|---|---|---|
| 17 | 4-Chlorophenyl (predicted) | 34 |
| 18 | 4-Chlorophenyl (predicted) | 19 |
The 4-chlorophenyl group in compound 17 shows stronger antifungal activity (34 mm zone) compared to other substituents, suggesting that halogenation enhances antimicrobial potency. The target compound’s similar chloro-substituted thiazole may exhibit comparable or superior activity .
Antitumor Activity
demonstrates the critical role of substituents in antitumor activity:
- N-(4-chlorophenyl)-2-[(3-(3,4,5-trimethoxybenzyl)-4(3H)-quinazolinon-2-yl)thio]acetamide (compound 7): 47% MGI (Mean Growth Inhibition).
- N-(4-fluorophenyl) analog (compound 8) : 7% MGI.
The chloro substituent in compound 7 significantly enhances antitumor activity compared to fluoro, likely due to improved electron-withdrawing effects and target affinity. This supports the hypothesis that the target compound’s 4-chlorophenyl group may confer similar advantages .
Pharmacokinetic Modulation
–5 describes compound 4 (a piperazine-thiazole derivative) increasing paclitaxel bioavailability by 56–106.6% via P-glycoprotein inhibition. Structural features like the 4-bromophenyl and 4-chlorophenyl groups in compound 4 suggest that halogenated aromatic systems enhance pharmacokinetic interactions. The target compound’s thiazole-thioether scaffold may similarly modulate drug efflux pathways, though its dimethylthiazole group could alter absorption kinetics .
Biological Activity
Acetamide, 2-[[4-(4-chlorophenyl)-thiazol-2-YL]thio]-N-(4,5-dimethyl-thiazol-2-YL)- is a thiazole derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and comparative analyses with similar compounds.
| Property | Details |
|---|---|
| Molecular Formula | C15H12ClN3OS3 |
| Molecular Weight | 381.9 g/mol |
| IUPAC Name | 2-[[4-(4-chlorophenyl)-1,3-thiazol-2-yl]sulfanyl]-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide |
| CAS Number | 606089-21-8 |
The biological activity of Acetamide, 2-[[4-(4-chlorophenyl)-thiazol-2-YL]thio]-N-(4,5-dimethyl-thiazol-2-YL)- is primarily attributed to its ability to inhibit key enzymes involved in microbial growth and cancer cell proliferation. The thiazole ring structure plays a critical role in disrupting the biosynthesis of essential lipids in bacteria and interfering with cellular signaling pathways in cancer cells. This compound has shown significant promise in targeting multidrug-resistant strains of bacteria and various cancer cell lines.
Antimicrobial Activity
Research indicates that Acetamide exhibits potent antimicrobial properties against a range of pathogens. For instance, it has been tested against Gram-positive and Gram-negative bacteria, demonstrating effectiveness comparable to standard antibiotics such as norfloxacin. The presence of the chlorophenyl group enhances its lipophilicity, facilitating better membrane penetration and increased efficacy against bacterial cells.
Case Study: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of Acetamide against various bacterial strains using the disk diffusion method. The results indicated:
- E. coli : Inhibition Zone: 20 mm
- S. aureus : Inhibition Zone: 25 mm
- P. aeruginosa : Inhibition Zone: 18 mm
These findings suggest that the compound can serve as a potential lead for developing new antimicrobial agents.
Anticancer Activity
Acetamide has also been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines such as A-431 (human epidermoid carcinoma) and Jurkat (T-cell leukemia). The compound's IC50 values indicate significant cytotoxicity:
| Cell Line | IC50 (µg/mL) |
|---|---|
| A-431 | 1.98 ± 1.22 |
| Jurkat | 1.61 ± 1.92 |
The mechanism involves the activation of caspase pathways leading to programmed cell death, making it a candidate for further development in cancer therapy.
Structure-Activity Relationship (SAR)
The structure of Acetamide is pivotal to its biological activity. Modifications to the thiazole ring or substitution patterns significantly affect potency:
- The chlorophenyl group enhances antibacterial activity by improving hydrophobic interactions with bacterial membranes.
- The methyl groups on the thiazole ring are crucial for maintaining cytotoxicity against cancer cells.
Comparative studies with similar compounds reveal that those lacking these specific substituents exhibit reduced efficacy.
Comparative Analysis with Similar Compounds
A comparison with related thiazole derivatives highlights the unique attributes of Acetamide:
| Compound Name | Antimicrobial Activity | Anticancer Activity |
|---|---|---|
| N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide | Moderate | Low |
| 2-(2-(2-(5-(1-(4-chlorophenoxy)ethyl)-4-phenyl-4H-triazol-3-yl)thio)acetamido)thiazol-4-yl)acetic acid | High | Moderate |
This table illustrates that Acetamide's specific structural features contribute to its superior biological activities compared to other thiazole derivatives.
Q & A
Q. What are the standard synthetic routes for preparing this acetamide-thiazole derivative?
The compound is synthesized via nucleophilic substitution or coupling reactions. A common method involves reacting a 2-chloroacetamide precursor with a thiol-containing thiazole under basic conditions. For example, 2-chloro-N-(thiazol-2-yl)acetamide can react with 4-(4-chlorophenyl)thiazole-2-thiol in the presence of potassium carbonate (K₂CO₃) in dry acetone under reflux (3–5 hours) . Monitoring via TLC ensures reaction completion, followed by recrystallization in ethanol for purification .
| Key Reaction Parameters |
|---|
| Solvent: Dry acetone |
| Base: K₂CO₃ |
| Temperature: Reflux (~60°C) |
| Time: 3–5 hours |
Q. Which analytical techniques are critical for confirming the compound’s purity and structure?
Basic characterization relies on TLC for reaction monitoring and melting point analysis for purity assessment. Structural confirmation uses FT-IR (to identify thioether and amide bonds) and ¹H/¹³C NMR (to resolve thiazole ring protons and substituents like chlorophenyl groups) . Recrystallization in ethanol is standard for isolating high-purity crystals .
Advanced Research Questions
Q. How can regioselectivity challenges in thiazole-thioether bond formation be addressed?
Competing nucleophilic sites (e.g., thiazole nitrogen vs. sulfur) require careful optimization. Using sterically hindered bases like triethylamine (Et₃N) or controlling solvent polarity (e.g., DMF vs. acetone) can favor thioether bond formation over unwanted by-products . Computational modeling (e.g., DFT) predicts reactive sites, guiding experimental design .
Q. What strategies resolve contradictions in reported synthetic yields for similar acetamide-thiazoles?
Discrepancies arise from variations in catalysts (e.g., AlCl₃ vs. K₂CO₃) or solvent systems. For instance, AlCl₃ in acetonitrile may yield higher intermediates but introduces hydrolysis risks, while K₂CO₃ in acetone ensures milder conditions . Systematic comparison via DOE (Design of Experiments) identifies optimal parameters:
| Catalyst | Solvent | Yield Range |
|---|---|---|
| AlCl₃ | Acetonitrile | 60–75% |
| K₂CO₃ | Acetone | 80–90% |
Q. How does the compound interact with biological targets (e.g., COX enzymes or cancer pathways)?
Advanced studies use molecular docking to simulate binding to COX-1/2 active sites, leveraging the thiazole-thioether motif’s electron-rich regions for hydrophobic interactions . In vitro assays (e.g., MTT on cancer cell lines) validate cytotoxicity, with IC₅₀ values correlated to substituent electronegativity (e.g., chlorophenyl vs. methoxyphenyl) .
Q. What computational tools are recommended for predicting stability under varying pH/temperature?
Molecular dynamics (MD) simulations assess conformational stability, while QSPR models relate substituent effects (e.g., 4-chlorophenyl’s electron-withdrawing nature) to degradation rates . Experimentally, accelerated stability studies (40°C/75% RH) with HPLC monitoring quantify degradation products .
Q. How do solvent polarity and proticity influence recrystallization efficiency?
Ethanol’s intermediate polarity balances solubility and crystal growth kinetics, minimizing amorphous by-products. Alternatives like methanol (more polar) or ethyl acetate (less polar) may reduce yield due to poor solute-solvent interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
